5-(Trifluoromethyl)thiophene-2-carbonitrile
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Overview
Description
5-(Trifluoromethyl)thiophene-2-carbonitrile is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The trifluoromethyl group attached to the thiophene ring enhances the compound’s chemical stability and reactivity, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)thiophene-2-carbonitrile typically involves the introduction of a trifluoromethyl group to a thiophene ring followed by the addition of a cyano group. One common method involves the reaction of 2-thiophenecarbonitrile with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)thiophene-2-carbonitrile undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of the trifluoromethyl group makes the thiophene ring more reactive towards electrophiles.
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly used.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide are employed.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield halogenated derivatives, while nucleophilic substitution can produce various substituted thiophenes.
Scientific Research Applications
5-(Trifluoromethyl)thiophene-2-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)thiophene-2-carbonitrile involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The cyano group can form hydrogen bonds and participate in nucleophilic interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
2-Thiophenecarbonitrile: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
5-(Trifluoromethyl)thiophene-2-carboxylic acid: Contains a carboxyl group instead of a cyano group, leading to different chemical properties and uses.
2,5-Bis(trifluoromethyl)thiophene: Has two trifluoromethyl groups, offering enhanced stability and unique applications.
Uniqueness: 5-(Trifluoromethyl)thiophene-2-carbonitrile is unique due to the combination of the trifluoromethyl and cyano groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields, including organic synthesis, materials science, and pharmaceuticals.
Properties
IUPAC Name |
5-(trifluoromethyl)thiophene-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3NS/c7-6(8,9)5-2-1-4(3-10)11-5/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQFMQSJBQPVCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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